Comparative NOS Inhibitory Potency of 5-Nitroindazoles vs. 7-Nitroindazole
The 5-nitro substitution pattern on the indazole ring, which is a core structural feature of 7-chloro-5-nitro-1H-indazole, confers a significantly different NOS inhibitory profile compared to the 7-nitro analog. In a direct head-to-head comparison using rat cerebellar NOS, the compound 5-nitroindazole exhibited an IC50 of 47.3 ± 2.3 µM [1]. This activity is dramatically weaker than that of its closely related analog, 7-nitroindazole, which displayed an IC50 of 0.9 ± 0.1 µM in the same assay system [1]. This represents an over 50-fold difference in potency.
| Evidence Dimension | Inhibitory Potency (IC50) against rat cerebellar NOS |
|---|---|
| Target Compound Data | 5-nitroindazole IC50 = 47.3 ± 2.3 µM (as a representative of the 5-nitro scaffold) |
| Comparator Or Baseline | 7-nitroindazole IC50 = 0.9 ± 0.1 µM |
| Quantified Difference | 5-nitroindazole is 52.6-fold less potent |
| Conditions | In vitro enzyme assay using rat cerebellar NOS |
Why This Matters
This stark difference in potency demonstrates that the nitro group position on the indazole core is a critical determinant of biological activity, establishing that the 5-nitro series (including 7-chloro-5-nitro-1H-indazole) occupies a distinct chemical and biological space from the more widely studied 7-nitroindazole series, which is essential for avoiding off-target effects in NOS-related research.
- [1] Moore, P. K., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225-228. View Source
